

Performance Showdown: A Comparative Analysis of Leveling Agents in Copper Sulfamate Baths

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Compound of Interest

Compound Name: Copper sulfamate

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For researchers and professionals in materials science and electroplating, achieving a smooth, uniform copper deposit is paramount. In **copper sulfamate** electroplating, the choice of leveling agent is a critical factor influencing the final quality of the deposit. This guide provides a comparative analysis of the performance of different leveling agents, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.

This comparison synthesizes findings from studies on common leveling agents and additives with leveling properties, focusing on key performance indicators such as surface roughness and throwing power. While the available research often utilizes copper sulfate baths, the fundamental principles of leveling action are transferable to sulfamate systems. This guide presents the data with the context of the experimental conditions under which it was obtained.

Key Performance Indicators: A Side-by-Side Comparison

The efficacy of a leveling agent is primarily determined by its ability to promote a smooth surface finish and ensure uniform metal distribution across the substrate, particularly in areas of varying current density. The following table summarizes the performance of several additives based on available experimental data.

Leveling Agent/Additive	Concentration	Key Performance Metric	Result	Bath Type	Reference
Thiourea	Varied	Surface Roughness (RMS)	Decreased with increasing concentration	Copper Sulfate	[1]
Varied	Throwing Power	Improved with decreasing concentration	Copper Sulfate	[1]	
Gelatin	Varied	Surface Roughness (RMS)	Decreased with increasing concentration	Copper Sulfate	[1]
Varied	Throwing Power	Improved with increasing concentration	Copper Sulfate	[1]	
Janus Green B (JGB)	6 mg/L	Coating Thickness Uniformity ($\delta V/\delta \Lambda$)	1.0 (uniform)	Copper Sulfate	
Polyethyleneimine (PEI)	6 mg/L	Coating Thickness Uniformity ($\delta V/\delta \Lambda$)	1.0 (uniform)	Copper Sulfate	
No Leveling Agent	N/A	Coating Thickness Uniformity ($\delta V/\delta \Lambda$)	0.70 (non-uniform)	Copper Sulfate	

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The performance of leveling agents is highly dependent on the specific bath composition, operating parameters, and substrate geometry.

In-Depth Analysis of Leveling Agent Performance

Thiourea

Thiourea is a well-known additive in copper electroplating that exhibits leveling properties. Studies have shown that increasing the concentration of thiourea generally leads to a smoother copper deposit, as indicated by a decrease in Root Mean Square (RMS) surface roughness[1]. However, there is a trade-off with throwing power, which tends to improve at lower concentrations of thiourea[1]. This suggests that an optimal concentration must be determined to balance the requirements for surface smoothness and uniform plating distribution.

Gelatin

Gelatin, a natural polymer, also functions as a leveling agent in copper plating baths. Similar to thiourea, increasing gelatin concentration has been observed to reduce the surface roughness of the copper deposit[1]. In contrast to thiourea, higher concentrations of gelatin have been shown to improve the throwing power of the plating bath[1]. This makes gelatin a promising candidate for applications where both a smooth finish and excellent throwing power are crucial.

Janus Green B (JGB) and Polyethyleneimine (PEI)

Janus Green B (JGB), a dye, and Polyethyleneimine (PEI), a polymer, are effective leveling agents, particularly in the context of printed circuit board manufacturing. In a copper sulfate bath, the addition of either JGB or PEI at a concentration of 6 mg/L resulted in a significant improvement in the uniformity of the copper coating thickness, achieving a thickness ratio ($\delta V / \delta \Lambda$) of 1.0, which indicates perfect leveling. In contrast, a bath without any leveling agent exhibited negative leveling, with a thickness ratio of 0.70.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the performance of leveling agents.

Surface Roughness Measurement

Surface roughness is a critical parameter for assessing the effectiveness of a leveling agent. It is typically quantified using techniques such as Atomic Force Microscopy (AFM) or profilometry.

Protocol:

- Prepare copper-plated samples using the sulfamate bath with and without the leveling agent of interest under controlled conditions (current density, temperature, and agitation).
- Rinse the plated samples with deionized water and dry them.
- Use an Atomic Force Microscope (AFM) to scan a representative area of the sample surface.
- The AFM software calculates the Root Mean Square (RMS) roughness value, which provides a quantitative measure of the surface's smoothness.

Throwing Power Measurement

Throwing power refers to the ability of a plating bath to produce a deposit of uniform thickness on a cathode of irregular shape. The Haring-Blum cell is a standard apparatus for this measurement.

Protocol:

- Assemble a Haring-Blum cell with two cathodes at different distances from a central anode.
- Fill the cell with the **copper sulfamate** bath containing the leveling agent to be tested.
- Apply a specific current for a set duration to plate copper onto both cathodes.
- After plating, measure the thickness of the copper deposit on both cathodes.
- Calculate the throwing power using the Field's formula: $\text{Throwing Power (\%)} = [(L - M) / (L + M - 2)] \times 100$ Where L is the ratio of the distance of the far cathode to the near cathode, and M is the ratio of the weight of the deposit on the near cathode to that on the far cathode.

Coating Thickness Uniformity

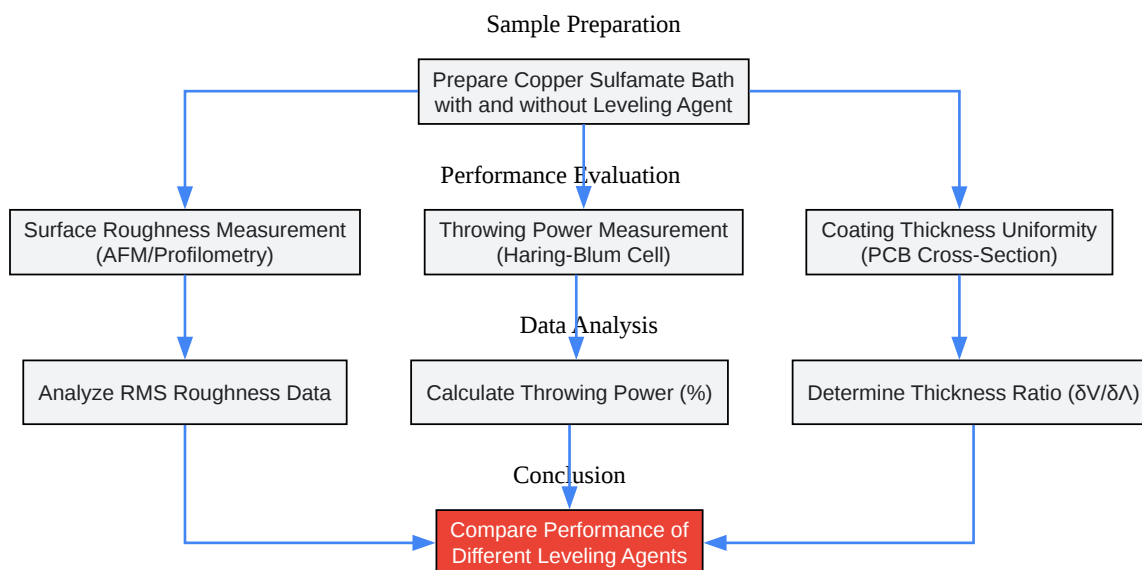
For applications such as printed circuit boards, the uniformity of the coating thickness inside through-holes is a key performance indicator.

Protocol:

- Use a standard printed circuit board (PCB) test panel with through-holes of a defined aspect ratio.
- Plate the panel in the **copper sulfamate** bath containing the leveling agent under investigation.
- After plating, cross-section the through-holes.
- Use a microscope with measurement capabilities to determine the copper thickness at the surface of the PCB ($\delta\Lambda$) and inside the through-hole (δV).
- The ratio $\delta V/\delta\Lambda$ provides a measure of the leveling performance, with a value of 1.0 indicating perfect uniformity.

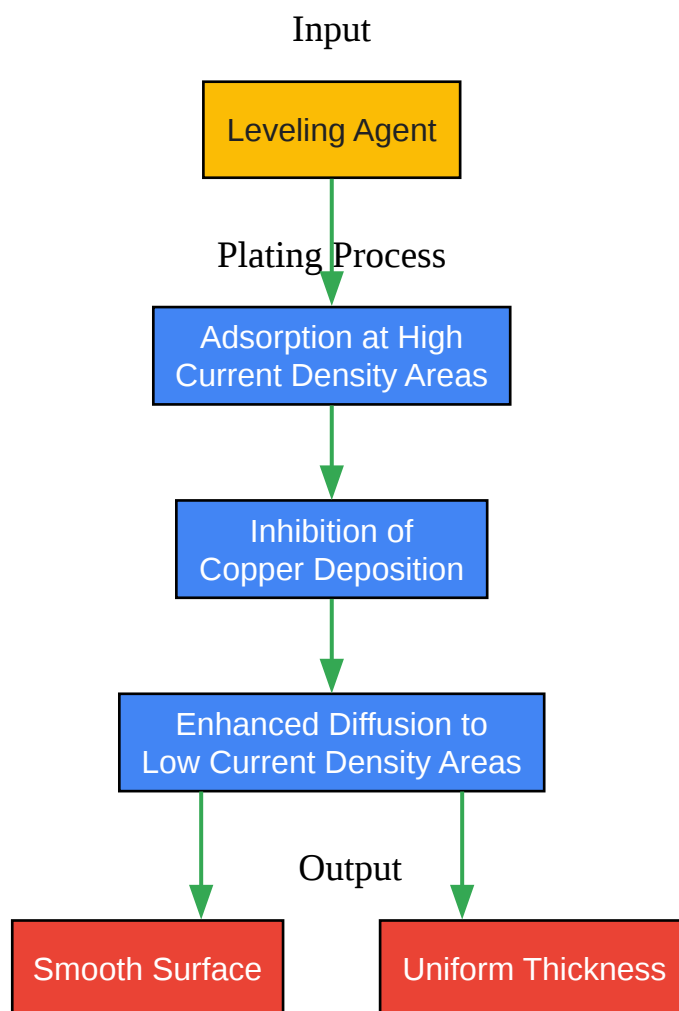
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Experimental workflow for evaluating leveling agent performance.



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Caption: Mechanism of action for a typical leveling agent.

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References

- 1. Effects of Additives on the Surface Roughness and Throwing Power of Copper Deposited from Electrowinning Solutions [jstage.jst.go.jp]
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